molecular formula C12H14Cl2N2O2 B262085 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide

2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide

Cat. No. B262085
M. Wt: 289.15 g/mol
InChI Key: ZQODAPXRSUOZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as AMPA, and it is a derivative of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).

Mechanism of Action

The mechanism of action of 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide involves the inhibition of the enzyme acetolactate synthase (ALS). ALS is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide prevents the growth of weeds.
Biochemical and Physiological Effects:
2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in plants. Additionally, it has been shown to have neurotoxic effects in animals.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide in lab experiments is its high potency as a herbicide. This allows researchers to use lower concentrations of the compound, reducing the risk of toxicity. However, one of the limitations of using this compound is its potential toxicity to non-target organisms, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide. One of the primary areas of research is the development of new herbicides that are more effective and less toxic to non-target organisms. Additionally, researchers are exploring the potential use of this compound in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including agriculture and medicine, make it an important compound to study. However, its potential toxicity to non-target organisms highlights the need for further research to develop safer and more effective alternatives.

Synthesis Methods

The synthesis of 2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide involves the reaction of 2,4-dichlorophenoxyacetic acid with allylamine and formaldehyde. The reaction occurs in the presence of a catalyst, which is usually a strong acid such as sulfuric acid. The resulting product is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of agriculture, where it is used as a herbicide to control the growth of weeds.

properties

Product Name

2-{2-[(Allylamino)methyl]-4,6-dichlorophenoxy}acetamide

Molecular Formula

C12H14Cl2N2O2

Molecular Weight

289.15 g/mol

IUPAC Name

2-[2,4-dichloro-6-[(prop-2-enylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C12H14Cl2N2O2/c1-2-3-16-6-8-4-9(13)5-10(14)12(8)18-7-11(15)17/h2,4-5,16H,1,3,6-7H2,(H2,15,17)

InChI Key

ZQODAPXRSUOZPP-UHFFFAOYSA-N

SMILES

C=CCNCC1=CC(=CC(=C1OCC(=O)N)Cl)Cl

Canonical SMILES

C=CCNCC1=C(C(=CC(=C1)Cl)Cl)OCC(=O)N

Origin of Product

United States

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